molecular formula C32H22N2O B388330 4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE

4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE

Katalognummer: B388330
Molekulargewicht: 450.5g/mol
InChI-Schlüssel: NNWCZLDMQXXPLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoylphenyl group, a naphthalenyl group, and a phenyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of benzoylphenyl, naphthalenyl, and phenyl precursors with an imidazole ring under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Halogenation and nitration reactions are common, using reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-BENZOYLPHENYL)-2-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and its versatility in chemical reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C32H22N2O

Molekulargewicht

450.5g/mol

IUPAC-Name

[4-(2-naphthalen-1-yl-4-phenyl-1H-imidazol-5-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C32H22N2O/c35-31(25-13-5-2-6-14-25)26-20-18-24(19-21-26)30-29(23-11-3-1-4-12-23)33-32(34-30)28-17-9-15-22-10-7-8-16-27(22)28/h1-21H,(H,33,34)

InChI-Schlüssel

NNWCZLDMQXXPLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.